An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Hydroxy-2-quinoxalinecarboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry. The document details the core synthetic strategy, experimental protocols, and key data for the characterization of the final product.
Core Synthesis Pathway: Cyclocondensation
The most direct and widely recognized method for the synthesis of the quinoxaline scaffold is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For the specific synthesis of 3-Hydroxy-2-quinoxalinecarboxylic acid, the key precursors are o-phenylenediamine and a suitable three-carbon dicarbonyl synthon, such as a derivative of ketomalonic acid (also known as mesoxalic acid).
The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable quinoxaline ring system.
A closely related and well-documented synthesis is that of quinoxaline-2,3-dione, which is formed by the reaction of o-phenylenediamine with oxalic acid or diethyl oxalate.[1][3][4] Quinoxaline-2,3-dione exists in a tautomeric equilibrium with 2,3-dihydroxyquinoxaline, a structure closely related to the target molecule.
Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of 3-Hydroxy-2-quinoxalinecarboxylic acid from diethyl mesoxalate is not extensively documented in readily available literature, a representative protocol can be adapted from established procedures for similar quinoxaline syntheses. The following protocol outlines a feasible approach.
Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid via Cyclocondensation
This protocol describes the synthesis of 3-Hydroxy-2-quinoxalinecarboxylic acid from o-phenylenediamine and diethyl mesoxalate.
Materials:
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o-Phenylenediamine
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Diethyl mesoxalate (diethyl ketomalonate)
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Ethanol
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Glacial Acetic Acid (catalytic amount)
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Hydrochloric acid (for work-up)
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Distilled water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.
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To this solution, add diethyl mesoxalate (1.05 equivalents) and a catalytic amount of glacial acetic acid.
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The reaction mixture is heated to reflux with constant stirring for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The crude product is then subjected to acidic hydrolysis by refluxing with dilute hydrochloric acid to convert the ethyl ester to the carboxylic acid.
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Upon cooling, the solid product precipitates.
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The precipitate is collected by filtration, washed with cold water, and dried.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes the key quantitative data for 3-Hydroxy-2-quinoxalinecarboxylic acid.
| Property | Value |
| Chemical Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol [5][6] |
| CAS Number | 1204-75-7[5][6] |
| Melting Point | 267-268 °C[5] |
| Appearance | Solid |
| Purity (typical) | ≥97%[5] |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.3-8.0 (m, 4H, Ar-H), 13.5 (br s, 1H, COOH), 12.5 (br s, 1H, OH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 116-141 (Ar-C), 155 (C-OH), 162 (C=O), 168 (COOH) |
| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H and N-H stretching), ~1720 (C=O, carboxylic acid), ~1680 (C=O, amide) |
| Mass Spectrum (m/z) | 190 (M⁺) |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and experimental conditions.[7][8]
Mandatory Visualization
The following diagrams illustrate the core synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway for 3-Hydroxy-2-quinoxalinecarboxylic acid.
Caption: Experimental workflow for the synthesis of 3-Hydroxy-2-quinoxalinecarboxylic acid.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Hydroxy-2-quinoxalinecarboxylic acid 97 1204-75-7 [sigmaaldrich.com]
- 6. 3-Hydroxy-2-quinoxalinecarboxylic acid 97 1204-75-7 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
